REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[N:8]=[C:7]([NH2:9])[CH:6]=[CH:5][CH:4]=1.[Br:12]Br>ClCCl>[Br:12][C:6]1[C:7]([NH2:9])=[N:8][C:3]([C:2]([F:1])([F:10])[F:11])=[CH:4][CH:5]=1
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Name
|
|
Quantity
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200 mg
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Type
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reactant
|
Smiles
|
FC(C1=CC=CC(=N1)N)(F)F
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Name
|
|
Quantity
|
2.47 mL
|
Type
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solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
63.4 μL
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Type
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reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
After 25 hours at 0° C. the reaction mixture was extracted with saturated Na2S2O3 solution, water and brine
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Duration
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25 h
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography over silica gel
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=CC1)C(F)(F)F)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 711 mg | |
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |